Cas no 189371-40-2 ((3S,3aR,4S,5S,6S,6aR,7E,10S,12R,13E,15R,15aR)-3-benzyl-5,6,12,15-tetrahydroxy-4,5,10,12-tetramethyl-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-1-one)

(3S,3aR,4S,5S,6S,6aR,7E,10S,12R,13E,15R,15aR)-3-benzyl-5,6,12,15-tetrahydroxy-4,5,10,12-tetramethyl-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-1-one structure
189371-40-2 structure
Produktname:(3S,3aR,4S,5S,6S,6aR,7E,10S,12R,13E,15R,15aR)-3-benzyl-5,6,12,15-tetrahydroxy-4,5,10,12-tetramethyl-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-1-one
CAS-Nr.:189371-40-2
MF:C30H37NO6
MW:507.617889165878
CID:1384267

(3S,3aR,4S,5S,6S,6aR,7E,10S,12R,13E,15R,15aR)-3-benzyl-5,6,12,15-tetrahydroxy-4,5,10,12-tetramethyl-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (3S,3aR,4S,5S,6S,6aR,7E,10S,12R,13E,15R,15aR)-3-benzyl-5,6,12,15-tetrahydroxy-4,5,10,12-tetramethyl-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-1-one
    • 1H-cycloundec[d]isoindol-1-one, 2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-5,6,12,15-tetrahydroxy-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,4S,5S,6S,6aR,7E,10S,12R,13E,15R,15aR)-
    • Cytochalasin Q
    • 3H-Cycloundec[d]oxireno[f]isoindole-5,10(4H,11H)-dione, 9-(acetyloxy)-6,9,12,12a,13,13a,14a,14b-octahydro-6-hydroxy-4,6,13,13a-tetramethyl-12-(phenylmethyl)-, (1E,4S,6R,7E,9R,9aR,12S,12aR,13S,13aR,14aS,14bR)-
    • Inchi: 1S/C30H37NO6/c1-17-10-9-13-21-26-29(5,37-26)18(2)24-22(16-20-11-7-6-8-12-20)31-27(34)30(21,24)23(36-19(3)32)14-15-28(4,35)25(17)33/h6-9,11-15,17-18,21-24,26,35H,10,16H2,1-5H3,(H,31,34)/b13-9+,15-14+/t17-,18-,21-,22-,23+,24-,26-,28+,29+,30+/m0/s1
    • InChI-Schlüssel: XHEQULXTQLICFN-QDNKZWAGSA-N
    • Lächelt: C1C=CC=C(C[C@H]2[C@@H]3[C@H](C)[C@]4(O[C@H]4[C@H]4[C@]3([C@H](OC(C)=O)C=C[C@@](C)(O)C(=O)[C@@H](C)CC=C4)C(=O)N2)C)C=1 |t:22,32,&1:6,7,8,10,12,13,14,15,22,27|

Berechnete Eigenschaften

  • Genaue Masse: 469.28297
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 37
  • XLogP3: 2.845

Experimentelle Eigenschaften

  • Dichte: 1.242
  • Siedepunkt: 680.927°C at 760 mmHg
  • Flammpunkt: 365.612°C
  • Brechungsindex: 1.616
  • PSA: 110.02
  • pka: 11.99±0.70(Predicted)

(3S,3aR,4S,5S,6S,6aR,7E,10S,12R,13E,15R,15aR)-3-benzyl-5,6,12,15-tetrahydroxy-4,5,10,12-tetramethyl-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-1-one Verwandte Literatur

Related Articles

Artikel empfehlen

Empfohlene Lieferanten
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.